28-Homobrassinolide

描述

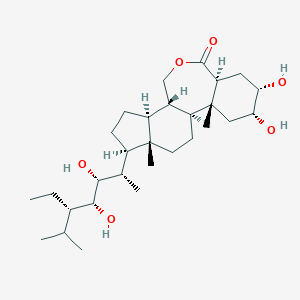

Structure

3D Structure

属性

IUPAC Name |

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O6/c1-7-17(15(2)3)26(33)25(32)16(4)19-8-9-20-18-14-35-27(34)22-12-23(30)24(31)13-29(22,6)21(18)10-11-28(19,20)5/h15-26,30-33H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25+,26+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIKODJJEORHMZ-NNPZUXBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315552 | |

| Record name | 28-Homobrassinolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82373-95-3, 74174-44-0 | |

| Record name | 28-Homobrassinolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82373-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homobrassinolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074174440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28-Homobrassinolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082373953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28-Homobrassinolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 28-HOMOBRASSINOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P301F2094N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of 28-Homobrassinolide in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Homobrassinolide (28-HBL) is a synthetic brassinosteroid, a class of plant steroid hormones that play a pivotal role in a wide array of physiological processes, including cell elongation, division, and differentiation. Its potent biological activity and its ability to confer stress tolerance make it a subject of intense research for its potential applications in agriculture and beyond. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of this compound in plants, with a focus on the core signaling pathway, experimental validation, and quantitative physiological effects.

The Brassinosteroid Signaling Pathway: A Cascade of Phosphorylation and Dephosphorylation

The perception and transduction of the this compound signal initiate at the cell surface and culminate in the nucleus, leading to altered gene expression. This signaling cascade is a finely tuned process involving a series of phosphorylation and dephosphorylation events.

At the plasma membrane, 28-HBL binds to the leucine-rich repeat (LRR) receptor-like kinase, BRASSINOSTEROID INSENSITIVE 1 (BRI1).[1][2] This binding event induces a conformational change in BRI1, leading to its heterodimerization with another LRR receptor-like kinase, BRI1-ASSOCIATED KINASE 1 (BAK1).[3][4] The formation of the BRI1-BAK1 complex triggers a cascade of transphosphorylation events, activating their intracellular kinase domains.[2]

The activated BRI1-BAK1 complex then phosphorylates BRASSINOSTEROID-SIGNALING KINASES (BSKs).[5] Phosphorylated BSKs subsequently activate the phosphatase BRI1 SUPPRESSOR 1 (BSU1).[6] BSU1, in turn, dephosphorylates and inactivates the glycogen synthase kinase 3-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2), a key negative regulator of the pathway.[5][6]

In the absence of a brassinosteroid signal, BIN2 is active and phosphorylates the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).[7] This phosphorylation promotes their interaction with 14-3-3 proteins and leads to their retention in the cytoplasm or their degradation.[8] However, when BIN2 is inactivated by BSU1, BZR1 and BES1 are dephosphorylated by PROTEIN PHOSPHATASE 2A (PP2A).[7] The dephosphorylated, active forms of BZR1 and BES1 then accumulate in the nucleus, where they bind to specific DNA sequences in the promoters of target genes, thereby regulating their expression and eliciting brassinosteroid-mediated physiological responses.[5][7]

Quantitative Data on the Effects of this compound

The application of this compound elicits a range of quantifiable physiological and biochemical responses in plants. These effects are often dose-dependent and can vary with plant species and environmental conditions.

Effects on Plant Growth Parameters

| Plant Species | Parameter | 28-HBL Concentration | Effect | Reference |

| Vigna radiata (Mung bean) | Shoot Length | 10⁻⁸ M | 57.9% increase | [9] |

| Vigna radiata (Mung bean) | Root Length | 10⁻⁸ M | 45.0% increase | [9] |

| Vigna radiata (Mung bean) | Shoot Fresh Mass | 10⁻⁸ M | 59.8% increase | [9] |

| Vigna radiata (Mung bean) | Root Fresh Mass | 10⁻⁸ M | 51.6% increase | [9] |

| Vigna radiata (Mung bean) | Leaf Area | 10⁻⁸ M | 30.8% increase | [9] |

| Arabidopsis thaliana | Root Length | 0.001 nM | Slight increase | [10] |

| Arabidopsis thaliana | Root Length | 0.01 nM - 100 nM | Strong inhibition | [10] |

| Cucumis sativus (Cucumber) | Shoot Length | 10⁻⁸ M | Significant increase under chilling stress | [11] |

| Cucumis sativus (Cucumber) | Root Length | 10⁻⁸ M | Significant increase under chilling stress | [11] |

| Lycopersicon esculentum (Tomato) | Shoot Length | 10⁻⁸ M | Significant increase | [12] |

| Lycopersicon esculentum (Tomato) | Root Fresh Mass | 10⁻⁸ M | Significant increase | [12] |

| Brassica rapa | Germination Percentage | 10 µM | 43% increase under lead stress | [13] |

| Brassica rapa | Protein Content | 10 µM | 1.6-fold increase under lead stress | [13] |

Effects on Photosynthetic Parameters and Enzyme Activities

| Plant Species | Parameter | 28-HBL Concentration | Effect | Reference |

| Cucumis sativus (Cucumber) | Net Photosynthetic Rate | 10⁻⁸ M | Significant increase under chilling stress | [11] |

| Lycopersicon esculentum (Tomato) | Net Photosynthetic Rate | 10⁻⁸ M | Significant increase | [12] |

| Lycopersicon esculentum (Tomato) | Carbonic Anhydrase Activity | 10⁻⁸ M | Significant increase | [12] |

| Brassica juncea | Superoxide Dismutase (SOD) Activity | 10⁻⁸ M | Significant amelioration | [14] |

| Brassica juncea | Catalase (CAT) Activity | 10⁻⁸ M | Significant amelioration | [14] |

| Brassica juncea | Ascorbate Peroxidase (APOX) Activity | 10⁻⁸ M | Significant amelioration | [14] |

| Barley | Superoxide Dismutase (SOD) Activity | 0.1 nM | Threefold increase under drought stress | [15] |

| Barley | Catalase (CAT) Activity | 0.1 nM | 36% increase under drought stress | [15] |

| Brassica rapa | Proline Content | 10 µM | 1.53-fold increase under lead stress | [13] |

| Brassica rapa | Chlorophyll a Content | 10 µM | Mitigated 53.4% reduction under lead stress | [13] |

Key Experimental Protocols

The elucidation of the this compound signaling pathway has been made possible through a variety of sophisticated experimental techniques. Detailed methodologies for some of the key experiments are provided below.

Co-Immunoprecipitation (Co-IP) of BRI1 and BAK1

This protocol is used to demonstrate the in vivo interaction between the BRI1 receptor and its co-receptor BAK1 upon brassinosteroid treatment.

Methodology:

-

Plant Material: Use transgenic plants co-expressing epitope-tagged versions of BRI1 (e.g., BRI1-GFP) and BAK1 (e.g., BAK1-HA). Treat plants with this compound or a mock solution.

-

Protein Extraction: Harvest plant tissue and homogenize in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.

-

Immunoprecipitation: Incubate the protein extract with an antibody specific to the tag on BRI1 (e.g., anti-GFP beads).

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the tag on BAK1 (e.g., anti-HA). A band corresponding to BAK1 will confirm its interaction with BRI1.[16][17]

In Vitro Kinase Assay for BRI1 Activity

This assay is used to determine the kinase activity of BRI1 and its ability to phosphorylate downstream substrates.

Methodology:

-

Protein Expression and Purification: Express and purify the intracellular kinase domain of BRI1 (BRI1-KD) from a suitable expression system (e.g., E. coli or insect cells).

-

Substrate: Use a generic kinase substrate like Myelin Basic Protein (MBP) or a specific peptide substrate.

-

Kinase Reaction: In a reaction tube, combine the purified BRI1-KD, the substrate, kinase reaction buffer (containing MgCl₂ and ATP), and radiolabeled ATP ([γ-³²P]ATP).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specific time.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis: Separate the reaction products by SDS-PAGE. Expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled (phosphorylated) substrate. The intensity of the band corresponds to the kinase activity.[2][18][19][20]

Analysis of BES1/BZR1 Phosphorylation by Western Blot

This method is used to assess the phosphorylation status of the key transcription factors BES1 and BZR1 in response to this compound treatment. Dephosphorylation indicates activation of the signaling pathway.

Methodology:

-

Plant Treatment and Protein Extraction: Treat seedlings with various concentrations of this compound for a specific duration. Extract total proteins using a suitable buffer.

-

Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.

-

SDS-PAGE: Separate the protein samples on a high-resolution SDS-PAGE gel. Phosphorylated forms of BES1/BZR1 migrate slower than the dephosphorylated forms.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunodetection: Probe the membrane with a specific antibody against BES1 or BZR1.

-

Visualization: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the bands. The appearance of a faster-migrating band and a decrease in the intensity of the slower-migrating band indicate dephosphorylation.[3][4][21]

LC-MS/MS for Phosphoproteomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique to identify and quantify phosphorylation events on a proteome-wide scale in response to this compound.[22][23][24]

Methodology:

-

Protein Extraction and Digestion: Extract proteins from this compound-treated and control plant tissues and digest them into peptides using an enzyme like trypsin.

-

Phosphopeptide Enrichment: Enrich the phosphopeptides from the complex peptide mixture using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: Separate the enriched phosphopeptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

-

Data Analysis: Use specialized software to search the fragmentation data against a protein database to identify the peptide sequences and the exact location of the phosphorylation sites.

-

Quantification: Employ label-free or label-based quantification methods to compare the abundance of specific phosphopeptides between the treated and control samples.[22][25][26]

Conclusion

The mechanism of action of this compound in plants is orchestrated by a well-defined signaling pathway that translates the perception of this steroid hormone at the cell surface into a robust transcriptional response in the nucleus. The core of this pathway is a phosphorylation cascade that ultimately leads to the activation of the BZR1 and BES1 transcription factors. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview for researchers and scientists seeking to further unravel the intricacies of brassinosteroid signaling and for professionals in drug development exploring the potential of these compounds to enhance crop performance and resilience. The continued investigation into this signaling network holds the promise of new strategies for agricultural improvement and a deeper understanding of fundamental plant biology.

References

- 1. Structural insight into brassinosteroid perception by BRI1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deubiquitination of BES1 by UBP12/UBP13 promotes brassinosteroid signaling and plant growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Brassinosteroid Signal Transduction: From Receptor Kinase Activation to Transcriptional Networks Regulating Plant Development REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brassinosteroid signal transduction from cell surface receptor kinases to nuclear transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of BZR1-interacting Proteins as Potential Components of the Brassinosteroid Signaling Pathway in Arabidopsis Through Tandem Affinity Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Effect of this compound on the performance of sensitive and resistant varieties of Vigna radiata - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 12. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Effects of Lactone- and Ketone-Brassinosteroids of the this compound Series on Barley Plants under Water Deficit - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of Brassinosteroid Signaling Complexes by Coimmunoprecipitation and Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 17. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 18. Receptor Kinase Signaling of BRI1 and SIRK1 Is Tightly Balanced by Their Interactomes as Revealed From Domain-Swap Chimaera in AE-MS Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro kinase assay [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. Optimization of Targeted Plant Proteomics Using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Quantitative Measurement of Phosphoproteome Response to Osmotic Stress in Arabidopsis Based on Library-Assisted eXtracted Ion Chromatogram (LAXIC) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the Physiological Effects of 28-Homobrassinolide on Crop Growth

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

28-Homobrassinolide (HBR), a naturally occurring brassinosteroid (BR), has emerged as a potent plant growth regulator with significant implications for modern agriculture. This technical guide provides a comprehensive overview of the multifaceted physiological effects of HBR on crop plants. It delves into the molecular signaling pathways that HBR activates, its role in promoting vegetative and reproductive growth, and its crucial function in enhancing tolerance to a wide range of abiotic and biotic stresses. This document summarizes key quantitative data from recent studies, outlines detailed experimental protocols for HBR application and analysis, and provides visual representations of the core biological processes. The information presented herein is intended to serve as a foundational resource for researchers and professionals working to harness the potential of HBR to improve crop yield, quality, and resilience.

Introduction to this compound

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones that regulate a wide array of physiological processes essential for normal plant growth and development.[1] Among the approximately 70 identified forms of BRs, this compound (HBR) is a widely studied analogue known for its high biological activity and broad-spectrum effects.[2][3] HBR has been shown to influence cell elongation and division, xylem differentiation, photosynthesis, and reproductive processes.[4] Furthermore, it plays a critical role in mediating plant responses to environmental challenges, including salinity, drought, heavy metal toxicity, and temperature stress.[2][5] Its application has been demonstrated to increase the yields of numerous economically important crops, such as wheat, rice, maize, tomato, and cotton.[3][6][7] This guide explores the underlying mechanisms and practical applications of HBR in crop enhancement.

Molecular Mechanism and Signaling Pathway

The physiological effects of HBR are initiated by its perception at the cell surface, which triggers a phosphorylation cascade that ultimately modulates the expression of target genes in the nucleus. The signaling pathway is a well-elucidated example of steroid hormone perception in plants.

The process begins when HBR binds to the extracellular domain of the receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1).[8] This binding event induces a conformational change that promotes the association of BRI1 with its co-receptor, BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1). The resulting BRI1-BAK1 complex initiates a series of transphosphorylation events. This activates a downstream signaling cascade that leads to the dephosphorylation and activation of key transcription factors, BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1).[5][9] In their active, dephosphorylated state, BZR1 and BES1 accumulate in the nucleus, where they bind to specific DNA motifs in the promoters of BR-responsive genes, thereby regulating their expression and eliciting a wide range of physiological responses.[5][8]

Physiological Effects on Crop Growth and Yield

Exogenous application of HBR has a demonstrably positive impact on multiple aspects of crop growth, development, and productivity.

Promotion of Vegetative Growth

HBR promotes both cell division and cell elongation, which are fundamental processes for plant growth.[4] This results in increased plant height, stem diameter, and overall biomass.[10] Foliar application of HBR has been shown to significantly enhance these growth parameters in a variety of crops.

Enhancement of Photosynthesis

HBR boosts the photosynthetic capacity of plants by increasing chlorophyll content and the efficiency of key photosynthetic enzymes like RuBisCO.[10][11] It also enhances the activity of carbonic anhydrase, which facilitates the supply of CO2 for photosynthesis.[12] This leads to a higher net photosynthetic rate (Pn), stomatal conductance (gs), and ultimately, greater biomass accumulation.[4][13]

Impact on Crop Yield and Quality

The culmination of HBR's positive effects on vegetative growth and photosynthesis is a significant increase in crop yield.[6] HBR enhances yield components such as the number of fruits or grains per plant, the weight of individual grains or fruits, and the overall harvestable yield.[1][7] For instance, studies on maize have shown yield increases of up to 19.5% with optimal HBR application.[1] In tomato, HBR not only increased total yield but also improved quality traits like fruit firmness, ascorbic acid content, and shelf life.[7]

Table 1: Quantitative Effects of this compound on Crop Growth and Yield

| Crop | HBR Concentration/Dosage | Parameter Measured | Observed Effect | Reference |

|---|---|---|---|---|

| Maize (Zea mays) | 30 mg a.i. ha⁻¹ | Grain Yield | 19.5% increase vs. control | [1] |

| Maize (Zea mays) | 22 mg a.i. ha⁻¹ (UAV spray) | Grain Yield | 4.16–5.64% increase vs. manual spray | [13] |

| Tomato (Lycopersicon esculentum) | 10⁻⁸ M | Net Photosynthetic Rate | Significant increase over control | [4] |

| Tomato (Lycopersicon esculentum) | 0.12 g a.i. ha⁻¹ | Fruit Yield | 45.5% increase (91.07 t ha⁻¹ vs. 62.58 t ha⁻¹) | [7] |

| Wheat, Rice, Mustard, etc. | 0.1 - 1.0 mg/l (foliar spray) | Grain/Pod/Tuber Yield | Significant increases over control | [6] |

| Corn (Zea mays) | 0.01% SL (seed soaking) | Underground Fresh Weight | 105% increase vs. control | [14] |

| Savory (Satureja khuzestanica) | 10⁻⁶ M | Herbage Yield & Essential Oil | Substantial increase in biomass and oil content | [11] |

| Mango (Mangifera indica) | 1.0 ppm | Plant Height | Significant increase over no spray |[10] |

Role in Abiotic Stress Mitigation

A key function of HBR is its ability to enhance plant tolerance to a variety of environmental stresses, thereby protecting crops from yield losses.

Mechanism of Stress Tolerance

Under stress conditions such as drought, salinity, or heavy metal exposure, plants often experience oxidative stress due to the overproduction of reactive oxygen species (ROS).[2] HBR helps mitigate this by upregulating the plant's endogenous antioxidant defense system. It enhances the activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and components of the ascorbate-glutathione (AsA-GSH) cycle.[2][15] Additionally, HBR promotes the accumulation of osmoprotectants like proline and glycine betaine, which help maintain cellular water balance under drought and salinity.[2][15] It also activates glyoxalase enzymes (Gly I and Gly II) to detoxify harmful metabolic byproducts like methylglyoxal (MG) that accumulate during stress.[2]

Table 2: Quantitative Effects of this compound on Stress-Related Parameters

| Crop | Stress Condition | HBR Concentration | Parameter Measured | Observed Effect | Reference |

|---|---|---|---|---|---|

| Soybean (Glycine max) | Drought | Not specified | Ascorbate (AsA) content | 33.3% decrease under drought; reversed by HBR | [2] |

| Soybean (Glycine max) | Drought | Not specified | Methylglyoxal (MG) content | 51.2% increase under drought; lowered by 23.3% with HBR | [2] |

| Barley (Hordeum vulgare) | Drought | 0.1 nM (seed treatment) | Superoxide dismutase (SOD) activity | 3-fold increase in HBR-pretreated plants vs. drought alone | [15] |

| Turnip (Brassica rapa) | 300 mg kg⁻¹ Lead (Pb) | 5 µM (seed priming) | Total Chlorophyll | 38.5% decrease under Pb stress; HBR increased levels | [16] |

| Turnip (Brassica rapa) | 300 mg kg⁻¹ Lead (Pb) | 5 µM (seed priming) | Protein Content | 69% decrease under Pb stress; HBR treatment increased content 1.6-fold vs. Pb alone | [16] |

| Radish (Raphanus sativus) | Cadmium (Cd) & Mercury (Hg) | Not specified | Antioxidant Enzymes (GST, PPO) | Activity increased under metal stress; further increased with HBR |[17] |

Experimental Protocols

Precise and repeatable methodologies are critical for studying the effects of HBR. Below are standardized protocols for common experimental applications.

Protocol for Foliar Application

This method is widely used to assess the effects of HBR on post-germination growth stages.

-

Preparation of HBR Stock Solution: Dissolve a precise weight of pure this compound in a small volume of ethanol or DMSO to create a concentrated stock solution (e.g., 1 mM). Store at -20°C.

-

Preparation of Working Solutions: Prepare fresh working solutions on the day of application by diluting the stock solution in deionized water to the desired final concentrations (e.g., 10⁻⁶ M, 10⁻⁸ M, 10⁻¹⁰ M or specific g a.i. ha⁻¹).[4][11]

-

Inclusion of Surfactant: Add a non-ionic surfactant (e.g., Tween-20 at 0.05-0.1% v/v) to the final spray solution to ensure uniform leaf coverage and enhance absorption.[18]

-

Application: Spray the solution onto the plant foliage until runoff, ensuring complete coverage of both adaxial and abaxial leaf surfaces. Applications are typically performed during the late afternoon or early morning to maximize absorption under conditions of high humidity and slow drying.[18]

-

Control Group: A control group should be sprayed with the same solution lacking HBR (i.e., deionized water with the surfactant and the same concentration of the initial solvent).

-

Timing and Frequency: The timing of application is crucial and should correspond to specific developmental stages, such as the seedling stage, tillering, flowering, or fruit set, depending on the research objective.[6][13] Multiple applications may be required.[6]

Protocol for Seed Priming/Soaking

This protocol is used to evaluate the effect of HBR on germination, seedling vigor, and early-stage stress tolerance.

-

Surface Sterilization: Sterilize seeds by briefly washing with 70% ethanol followed by a 5-10% sodium hypochlorite solution, then rinse thoroughly with sterile deionized water.

-

Preparation of Priming Solutions: Prepare aqueous solutions of HBR at desired concentrations (e.g., 1 µM, 5 µM, 10 µM).[16]

-

Seed Soaking: Immerse the sterilized seeds in the HBR solutions for a defined period, typically ranging from 2 to 8 hours.[14][15] The control group seeds are soaked in deionized water for the same duration.

-

Drying: After soaking, remove the seeds from the solution and air-dry them back to their original moisture content on filter paper in a sterile environment.

-

Sowing: Sow the primed seeds in a suitable growth medium (soil, sand, or agar plates) and cultivate under controlled environmental conditions.

-

Data Collection: Measure germination percentage, root and shoot length, seedling biomass, and other relevant physiological and biochemical parameters at specified time points.[14][16]

Conclusion and Future Perspectives

This compound stands out as a highly effective plant biostimulant with a well-defined mechanism of action. Its ability to promote growth, enhance photosynthesis, and significantly bolster stress defenses makes it a valuable tool for sustainable agriculture. The quantitative data consistently demonstrate its potential to increase the yield and quality of a wide range of crops. Future research should focus on optimizing application strategies (e.g., dosage, timing, delivery methods like UAVs) for specific crop-environment combinations.[13] Further investigation into the crosstalk between HBR signaling and other phytohormone pathways will provide deeper insights into its regulatory network, paving the way for more sophisticated applications in crop improvement and development.

References

- 1. Influence of Exogenous this compound Optimized Dosage and EDAH Application on Hormone Status, Grain Filling, and Maize Production [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Assessment of Biological Activity of this compound via a Multi-Level Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 5. Brassinosteroids (BRs) Role in Plant Development and Coping with Different Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Application of homobrassinolide enhances growth, yield and quality of tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. actascientific.com [actascientific.com]

- 11. academicjournals.org [academicjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Effect Experiment of Seed Soaking With this compound to Promote Rooting of Corn_Zhengzhou Zhengshi Chemical Co., Ltd. [zs-chemical.com]

- 15. Effects of Lactone- and Ketone-Brassinosteroids of the this compound Series on Barley Plants under Water Deficit - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. This compound Alters Protein Content and Activities of Glutathione-S-Transferase and Polyphenol Oxidase in Raphanus Sativus L. Plants Under Heavy Metal Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. citrusrdf.org [citrusrdf.org]

An In-depth Technical Guide to the 28-Homobrassinolide Signaling Cascade

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brassinosteroids (BRs) are a class of steroid phytohormones that are indispensable for a multitude of processes in plant growth and development. 28-homobrassinolide (28-HBL), a synthetic and highly bioactive BR analog, has become a important tool for dissecting the intricate signaling network that governs these physiological responses. This technical guide provides a comprehensive overview of the this compound signaling cascade, detailing its core components, the molecular mechanisms of signal transduction, and the experimental methodologies used to elucidate this pathway. The information is tailored for researchers and professionals in plant biology and drug development, with a focus on quantitative data, detailed protocols, and clear visual representations of the signaling network.

Introduction to Brassinosteroid Signaling

Brassinosteroids are critical for a wide array of developmental processes, including stem elongation, vascular differentiation, fertility, and responses to both biotic and abiotic stress.[1] The signaling pathway is initiated by the perception of BRs at the cell surface by a receptor kinase complex, which triggers a phosphorylation cascade within the cytoplasm. This cascade ultimately leads to changes in the activity of key transcription factors that regulate the expression of BR-responsive genes.[1][2] Unlike animal steroid hormones that are typically perceived by nuclear receptors, BRs are sensed by transmembrane receptor kinases, highlighting a distinct signaling paradigm.[1] 28-HBL is widely utilized in research and agriculture due to its high bioactivity and stability, making it an excellent model compound for studying BR signaling.[3][4]

Core Components of the this compound Signaling Pathway

The 28-HBL signaling cascade is orchestrated by a series of protein components that act in a coordinated fashion to transduce the signal from the cell membrane to the nucleus.

-

Receptor Complex: The perception of 28-HBL occurs at the plasma membrane and involves the leucine-rich repeat receptor-like kinase (LRR-RLK) BRASSINOSTEROID INSENSITIVE 1 (BRI1) and its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1) , another LRR-RLK.[5][6] The extracellular LRR domain of BRI1 is responsible for binding 28-HBL.[5][7]

-

Negative Regulator of the Receptor: BRI1 KINASE INHIBITOR 1 (BKI1) is a protein that binds to the kinase domain of BRI1 in the absence of BRs, preventing its interaction with BAK1 and thus keeping the pathway in an inactive state.[1][6]

-

Cytoplasmic Kinases: BR-SIGNALING KINASES (BSKs) are receptor-like cytoplasmic kinases that are phosphorylated and activated by the BRI1/BAK1 receptor complex.[8][9]

-

Key Phosphatase: BRI1 SUPPRESSOR 1 (BSU1) is a protein phosphatase that is activated by BSKs. Activated BSU1 plays a pivotal role in the downstream signaling events.[8][10][11]

-

Central Negative Regulator: BRASSINOSTEROID INSENSITIVE 2 (BIN2) , a glycogen synthase kinase-3 (GSK3)-like kinase, is a key negative regulator of the pathway. In the absence of a BR signal, BIN2 is active and phosphorylates downstream transcription factors, marking them for degradation or cytoplasmic retention.[1][2]

-

Master Transcription Factors: BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1) are the two primary transcription factors that mediate the BR genomic response. Their activity is directly controlled by their phosphorylation status, which is regulated by BIN2.[1][2][12]

The this compound Signaling Cascade: A Step-by-Step Mechanism

The transduction of the 28-HBL signal is a well-defined process involving a cascade of phosphorylation and dephosphorylation events.

-

Ligand Perception and Receptor Activation: In the absence of 28-HBL, the BRI1 receptor is held in an inactive state by BKI1. The binding of 28-HBL to the extracellular LRR domain of BRI1 induces a conformational change.[5][7] This leads to the dissociation of BKI1 and facilitates the heterodimerization of BRI1 with its co-receptor BAK1.[1][13]

-

Trans-phosphorylation of the Receptor Complex: The association of BRI1 and BAK1 allows for their reciprocal trans-phosphorylation, leading to the full activation of the receptor complex's kinase activity.[6]

-

Activation of Cytoplasmic Kinases: The activated BRI1/BAK1 complex then phosphorylates and activates downstream BSKs.[8]

-

Activation of the BSU1 Phosphatase: Activated BSKs, in turn, phosphorylate and activate the BSU1 phosphatase.[11]

-

Inactivation of BIN2: Activated BSU1 dephosphorylates and inactivates the BIN2 kinase.[8]

-

Activation of Transcription Factors: In the inactive state of the pathway, BIN2 phosphorylates BZR1 and BES1, which leads to their retention in the cytoplasm and eventual degradation.[2] The inactivation of BIN2 by BSU1 allows BZR1 and BES1 to remain in their dephosphorylated state.

-

Nuclear Translocation and Gene Regulation: Dephosphorylated BZR1 and BES1 accumulate in the nucleus, where they bind to specific DNA sequences (E-box motifs and BR-response elements) in the promoters of target genes, thereby activating or repressing their transcription to orchestrate BR-mediated growth and developmental programs.[12][14][15]

Quantitative Data on this compound Signaling

The following tables summarize key quantitative data related to the bioactivity and signaling effects of this compound and other brassinosteroids.

Table 1: Binding Affinities of Brassinosteroids to the BRI1 Receptor

| Brassinosteroid | Dissociation Constant (Kd) | Reference |

| Brassinolide (BL) | ~20 nM | [16] |

| 28-norbrassinolide | ~80 nM | [16] |

| This compound (28-HBL) | ~380 nM | [16] |

| 23-deoxycastasterone | ~2800 nM | [16] |

Table 2: Dose-Dependent Effects of 28-HBL on Arabidopsis Root Growth

| Concentration of 28-HBL | Effect on Root Growth | Reference |

| 0.001 nM | Slight promotion | [3] |

| 0.01 nM to 100 nM | Strong inhibition | [3] |

Note: At concentrations greater than 10 nM, 28-HBL, BL, and 24-EBL showed maximum root growth inhibition.[3]

Table 3: Effects of 28-HBL on Antioxidant Enzyme Activities in Brassica juncea

| Treatment | Enzyme Activity Change | Reference |

| 28-HBL seed priming | Increased activities of SOD, CAT, APOX, GR, DHAR, and MDHAR | [17][18] |

SOD: Superoxide dismutase, CAT: Catalase, APOX: Ascorbate peroxidase, GR: Glutathione reductase, DHAR: Dehydroascorbate reductase, MDHAR: Monodehydroascorbate reductase.

Table 4: Effect of 28-HBL on Photosynthetic Parameters in Maize

| Treatment | Parameter | % Increase over Control (at 20 DAS) | Reference |

| HBR3 (high dosage) at silking | Net photosynthetic rate (Pn) | 20.29% | [4] |

| HBR3 (high dosage) at silking | Transpiration rate (Tr) | 25.32% | [4] |

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. Advances in understanding brassinosteroid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Assessment of Biological Activity of this compound via a Multi-Level Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 6. Probing activation/deactivation of the BRASSINOSTEROID INSENSITIVE1 receptor kinase by immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insight into brassinosteroid perception by BRI1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. State-of-the-Art Technologies for Understanding Brassinosteroid Signaling Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Deconvoluting signals downstream of growth and immune receptor kinases by phosphocodes of the BSU1 family phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The CDG1 Kinase Mediates Brassinosteroid Signal Transduction from BRI1 Receptor Kinase to BSU1 Phosphatase and GSK3-like Kinase BIN2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Brassinosteroid Target Genes by Chromatin Immunoprecipitation Followed by High-Throughput Sequencing (ChIP-seq) and RNA-Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Integration of Brassinosteroid Signal Transduction with the Transcription Network for Plant Growth Regulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. This compound regulates antioxidant enzyme activities and gene expression in response to salt- and temperature-induced oxidative stress in Brassica juncea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Structural Blueprint for Activity: An In-depth Guide to 28-Homobrassinolide's Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles governing the biological activity of 28-homobrassinolide (28-HBL), a synthetic brassinosteroid with significant agricultural applications. Understanding the intricate relationship between its molecular architecture and physiological effects is paramount for the rational design of next-generation plant growth regulators. This document provides a comprehensive overview of its structure-activity relationship (SAR), supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Principles of Brassinosteroid Activity: A Structural Perspective

The biological activity of brassinosteroids (BRs), including 28-HBL, is dictated by specific structural features that ensure optimal interaction with their cognate receptor, BRASSINOSTEROID INSENSITIVE 1 (BRI1). The fundamental framework for a highly active brassinosteroid includes a cholestane skeleton with specific oxygenation patterns in the A and B rings and a hydroxylated side chain at C-17.

Key structural determinants for brassinosteroid activity include:

-

A/B Ring Junction: A trans-fused A/B ring system (5α-configuration) is generally required for optimal activity.

-

B-Ring Functionalization: The presence of a 7-oxa-6-oxo (lactone) or a 6-oxo (ketone) functionality in the B-ring is crucial. Brassinolide (BL), the most active natural BR, possesses the lactone, while its immediate precursor, castasterone, has the ketone.

-

A-Ring Hydroxylation: Vicinal diols at the C-2 and C-3 positions with a 2α,3α-stereochemistry are critical for high activity. Epimerization at these positions leads to a significant reduction in biological response.[1]

-

Side Chain Configuration: The stereochemistry of the hydroxyl groups at C-22 and C-23, and the nature of the alkyl substituent at C-24, are major modulators of activity. The (22R, 23R) configuration is essential for potent biological activity.

Quantitative Structure-Activity Relationship of this compound

This compound is a C29 brassinosteroid, distinguished from the C28 brassinolide by an ethyl group at the C-24 position instead of a methyl group. Its bioactivity has been extensively compared to brassinolide (BL) and another widely used synthetic brassinosteroid, 24-epibrassinolide (24-EBL), in various bioassays. The activity of 28-HBL is highly dependent on the specific bioassay and plant species used.

Table 1: Comparative Bioactivity of this compound in the Rice Lamina Inclination Assay

The rice lamina inclination assay is a highly specific and sensitive bioassay for brassinosteroids. It measures the angle of inclination of the lamina of rice seedlings upon treatment with BRs.

| Compound | Concentration | Lamina Inclination Angle (degrees) | Relative Activity vs. BL |

| Brassinolide (BL) | 0.0005 µg/mL | Strong | 100% |

| This compound (28-HBL) | 0.005 µg/mL | Strong | ~10-100% |

| 24-Epibrassinolide (24-EBL) | - | Lower than BL | ~10% |

Note: The relative activity of 28-HBL can vary, with some studies showing activity comparable to BL, while others report it to be about 10 times less active.[2]

Table 2: Comparative Bioactivity in Arabidopsis thaliana Bioassays

Arabidopsis thaliana is a key model organism for studying plant development and hormone signaling. Root growth inhibition and hypocotyl elongation assays are commonly used to assess BR activity.

| Bioassay | Compound | Concentration Range (nM) | Observation | Relative Activity |

| Root Growth Inhibition | Brassinolide (BL) | 0.01 - 100 | Strong inhibition | High |

| This compound (28-HBL) | 0.01 - 100 | Strong inhibition, similar to BL | High | |

| 24-Epibrassinolide (24-EBL) | 0.01 - 100 | Weaker inhibition than BL and 28-HBL | Low | |

| Hypocotyl Elongation (det2 mutant rescue) | Brassinolide (BL) | 1 - 100 | Strong rescue of dwarf phenotype | High |

| This compound (28-HBL) | 1 - 100 | Strong rescue, almost as active as BL | High | |

| 24-Epibrassinolide (24-EBL) | 10 - 100 | Weak rescue, <10% of BL activity | Low |

Data compiled from multiple studies. The det2 mutant is deficient in BR biosynthesis.[2][3]

The consensus from multiple studies is that 28-HBL generally exhibits higher bioactivity than 24-EBL and, in some assays, its activity is comparable to that of brassinolide.[2][3][4] The (24S)-configuration of the ethyl group in 28-HBL is considered more favorable for bioactivity than the (24R)-configuration of the methyl group in 24-EBL.[2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of brassinosteroid activity.

Rice Lamina Inclination Assay

This bioassay is highly specific for brassinosteroids and is based on their ability to induce the bending of the lamina joint in rice seedlings.[5][6][7]

Materials:

-

Rice seeds (e.g., Oryza sativa L. cv. Hwayoung)

-

Petri dishes

-

Filter paper

-

Murashige and Skoog (MS) medium

-

Brassinosteroid stock solutions (in ethanol or DMSO)

-

Incubator with controlled temperature and light

Procedure:

-

Seed Sterilization and Germination: Rice seeds are surface-sterilized with 70% ethanol followed by a sodium hypochlorite solution and then rinsed thoroughly with sterile distilled water. Seeds are germinated on moist filter paper in Petri dishes in the dark at a constant temperature (e.g., 28-30°C) for 3-4 days.

-

Seedling Growth: Germinated seeds are transferred to a net floating on a liquid culture medium or grown on solid MS medium in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod) for approximately 8 days.

-

Preparation of Explants: The second leaf from 8-day-old seedlings is excised. A segment of approximately 2 cm containing the lamina joint is cut.

-

Treatment: The excised leaf segments are floated on a solution containing the test brassinosteroid at various concentrations in a vial or multi-well plate. A control group with the solvent (e.g., ethanol) is included.

-

Incubation: The samples are incubated in the dark at a constant temperature (e.g., 28-30°C) for 48-72 hours.

-

Measurement: After incubation, the lamina segments are placed on a protractor or imaged, and the angle between the lamina and the sheath is measured. The data is typically presented as the mean angle of inclination ± standard deviation for each concentration.

Arabidopsis thaliana Root Growth Inhibition Assay

This assay is based on the dose-dependent effect of brassinosteroids on root growth, where higher concentrations inhibit primary root elongation.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Square Petri dishes

-

Half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

-

Brassinosteroid stock solutions

-

Growth chamber with controlled temperature and light

Procedure:

-

Seed Sterilization and Stratification: Seeds are surface-sterilized and then stratified in the dark at 4°C for 2-4 days to synchronize germination.

-

Plating: Sterilized and stratified seeds are sown on square Petri dishes containing half-strength MS medium supplemented with various concentrations of the test brassinosteroid. A solvent control is included.

-

Incubation: The plates are oriented vertically in a growth chamber under a long-day photoperiod (16h light/8h dark) at a constant temperature (e.g., 22°C).

-

Measurement: After a defined period of growth (e.g., 7-10 days), the plates are scanned, and the primary root length of the seedlings is measured using image analysis software (e.g., ImageJ).

-

Data Analysis: The root length for each treatment is compared to the control. The results are often expressed as a percentage of the control root length.

Arabidopsis thaliana Hypocotyl Elongation Assay

This assay is particularly useful for assessing the ability of brassinosteroids to rescue the dwarf phenotype of BR-deficient or insensitive mutants.

Materials:

-

Arabidopsis thaliana seeds (e.g., det2 mutant)

-

Petri dishes

-

Half-strength MS medium with 1% sucrose and 0.8% agar

-

Brassinosteroid stock solutions

-

Growth chamber with controlled light conditions

Procedure:

-

Seed Sterilization and Plating: Seeds are sterilized and sown on MS medium containing different concentrations of the test brassinosteroid.

-

Light Treatment: The plates are exposed to light for a few hours to induce germination and then wrapped in aluminum foil to be placed in the dark.

-

Incubation: The plates are incubated in the dark at a constant temperature (e.g., 22°C) for 5-7 days.

-

Measurement: After the incubation period, the seedlings are carefully removed, laid flat, and imaged. The length of the hypocotyl is measured using image analysis software.

-

Data Analysis: The hypocotyl length of the treated seedlings is compared to that of the untreated mutant and wild-type seedlings.

Visualizing the Molecular Mechanisms and Experimental Logic

Brassinosteroid Signaling Pathway

The perception of this compound at the cell surface initiates a signaling cascade that ultimately leads to changes in gene expression and physiological responses.

References

- 1. Synthesis and Biological Activity of 2,3-Diol Stereoisomers of this compound and Brassinolide - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 2. Assessment of Biological Activity of this compound via a Multi-Level Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of Biological Activity of this compound via a Multi-Level Comparative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rice Lamina Joint Inclination Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rice Lamina Joint Inclination Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Mitigating Role of 28-Homobrassinolide in Plant Stress Tolerance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abiotic and biotic stresses pose a significant threat to global food security by adversely affecting plant growth, development, and productivity. 28-Homobrassinolide (HBL), a potent member of the brassinosteroid family of plant steroid hormones, has emerged as a key regulator in enhancing plant resilience to a multitude of environmental challenges. This technical guide provides an in-depth analysis of the role of HBL in plant stress tolerance, focusing on its physiological, biochemical, and molecular mechanisms of action. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to facilitate further research and application in crop improvement and the development of stress-alleviating agents.

Introduction

Plants, being sessile organisms, are constantly exposed to a variety of environmental stresses, including salinity, drought, extreme temperatures, and heavy metal toxicity. These stressors disrupt normal physiological processes, leading to oxidative damage, reduced photosynthetic efficiency, and ultimately, decreased crop yield. Phytohormones play a crucial role in mediating plant responses to these adverse conditions. Among them, brassinosteroids (BRs), and specifically this compound (HBL), have garnered significant attention for their ability to confer broad-spectrum stress tolerance.[1][2] Exogenous application of HBL has been shown to ameliorate the negative impacts of various stresses by modulating a complex network of physiological and molecular responses.[3][4] This guide delves into the core mechanisms of HBL-mediated stress tolerance, providing a technical resource for researchers in the field.

Physiological and Biochemical Effects of this compound under Stress

The application of this compound has been demonstrated to significantly improve plant performance under various stress conditions. The ameliorative effects are evident in enhanced growth parameters, improved photosynthetic efficiency, and the modulation of key biochemical stress markers.

Impact on Plant Growth and Biomass

Under stressful conditions, plant growth is often inhibited. HBL treatment has been shown to counteract these effects, promoting root and shoot elongation and increasing overall biomass. For instance, in Brassica juncea seedlings subjected to combined temperature and salt stress, seed priming with 28-HBL improved both shoot and root lengths in a dose-dependent manner.[5] Similarly, in turnip plants under lead stress, HBL treatment enhanced germination, root and shoot growth, and biomass.[6][7]

Enhancement of Photosynthesis

Stress conditions typically lead to a decline in photosynthetic capacity due to chlorophyll degradation and damage to the photosynthetic machinery. HBL application can mitigate this damage. In Brassica juncea under salt stress, foliar application of HBL increased chlorophyll content and the rate of photosynthesis.[8][9] HBL treatment also improved gas exchange characteristics in turnip seedlings exposed to lead stress.[6]

Modulation of Oxidative Stress Markers

A common consequence of most abiotic stresses is the overproduction of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and nucleic acids. HBL plays a crucial role in mitigating this oxidative stress.

-

Lipid Peroxidation: Malondialdehyde (MDA) is a key indicator of lipid peroxidation. HBL treatment has been shown to reduce MDA content in plants under various stresses, including temperature and salt stress in Brassica juncea and drought stress in soybean.[5][10]

-

Proline Accumulation: Proline is an osmolyte that accumulates in plants under stress and helps in osmotic adjustment and ROS scavenging. HBL treatment often leads to an increase in proline content, contributing to stress tolerance.[11][12][13]

-

Antioxidant Enzyme Activity: HBL enhances the activity of various antioxidant enzymes that scavenge ROS. These include superoxide dismutase (SOD), catalase (CAT), ascorbate peroxidase (APOX), and glutathione reductase (GR).[3][14]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various physiological and biochemical parameters in different plant species under various stress conditions.

Table 1: Effect of this compound on Growth Parameters under Stress

| Plant Species | Stress Type | HBL Concentration | Parameter | % Change vs. Stress Control | Reference(s) |

| Brassica juncea | Salt + Temperature | 10⁻⁹ M | Shoot Length | Increased | |

| Brassica juncea | Salt + Temperature | 10⁻⁹ M | Root Length | Increased | |

| Brassica rapa | Lead (300 mg/kg) | 5 µM | Germination % | +43% | [7] |

| Brassica rapa | Lead (300 mg/kg) | 5 µM | Shoot Length | +150% | [7] |

| Brassica rapa | Lead (300 mg/kg) | 5 µM | Root Length | +130% | [7] |

| Raphanus sativus | Cadmium (1.5 mM) | 10⁻⁷ M | Seedling Length | Increased | [14] |

| Raphanus sativus | Cadmium (1.5 mM) | 10⁻⁷ M | Biomass | Increased | [14] |

Table 2: Effect of this compound on Photosynthetic Parameters and Stress Markers under Stress

| Plant Species | Stress Type | HBL Concentration | Parameter | % Change vs. Stress Control | Reference(s) |

| Brassica juncea | Salt (150 mM) | 10⁻⁸ M | Chlorophyll Content | Increased | [11] |

| Brassica juncea | Salt (150 mM) | 10⁻⁸ M | Photosynthesis Rate | Increased | [8][11] |

| Brassica rapa | Lead (300 mg/kg) | 5 µM | Photosynthesis Rate | Increased | [6] |

| Brassica juncea | Salt + Temperature | 10⁻⁹ M | H₂O₂ Content | Decreased | |

| Brassica juncea | Salt + Temperature | 10⁻⁹ M | MDA Content | Decreased | |

| Brassica juncea | Salt (150 mM) | 10⁻⁸ M | Proline Content | Increased | [11] |

Table 3: Effect of this compound on Antioxidant Enzyme Activities under Stress

| Plant Species | Stress Type | HBL Concentration | Enzyme | % Change vs. Stress Control | Reference(s) |

| Brassica juncea | Salt + Temperature | 10⁻⁹ M | SOD | Increased | |

| Brassica juncea | Salt + Temperature | 10⁻⁹ M | CAT | Increased | |

| Brassica juncea | Salt + Temperature | 10⁻⁹ M | APOX | Increased | |

| Brassica juncea | Salt + Temperature | 10⁻⁹ M | GR | Increased | |

| Raphanus sativus | Cadmium (1.5 mM) | 10⁻⁷ M | SOD | Enhanced | [14] |

| Raphanus sativus | Cadmium (1.5 mM) | 10⁻⁷ M | CAT | Enhanced | [14] |

| Raphanus sativus | Cadmium (1.5 mM) | 10⁻⁷ M | APOX | Enhanced | [14] |

| Raphanus sativus | Cadmium (1.5 mM) | 10⁻⁷ M | GR | Enhanced | [14] |

Experimental Protocols

This section provides detailed methodologies for the application of this compound and the assessment of key stress tolerance parameters.

Application of this compound

a) Seed Priming:

-

Prepare different concentrations of 28-HBL (e.g., 10⁻¹², 10⁻⁹, 10⁻⁶ M) in distilled water. A stock solution is typically prepared in ethanol and then diluted.

-

Surface sterilize seeds with a suitable agent (e.g., 5% sodium hypochlorite solution) for 5-10 minutes, followed by thorough rinsing with sterile distilled water.

-

Imbibe the sterilized seeds in the respective HBL solutions for a specified duration (e.g., 8 hours) in the dark at a controlled temperature (e.g., 25°C). Use distilled water for the control group.

-

After priming, air-dry the seeds back to their original moisture content on filter paper in a laminar flow hood.

-

The primed seeds are then ready for sowing in soil or for germination assays.[3][15]

b) Foliar Spray:

-

Prepare aqueous solutions of 28-HBL at desired concentrations (e.g., 10⁻¹⁰, 10⁻⁸, 10⁻⁶ M), often with a surfactant like Tween-20 (0.01%) to ensure uniform coverage.

-

Grow plants to a specific developmental stage (e.g., 15, 30, and 45 days after sowing).

-

Spray the foliage of the plants with the HBL solutions until runoff. The control group should be sprayed with distilled water containing the same concentration of the surfactant.

-

Conduct the stress treatment either before or after the foliar application, depending on the experimental design.[10][14]

c) Root Application (Hydroponics):

-

Grow plants hydroponically in a complete nutrient solution.

-

At a specific growth stage, replace the nutrient solution with one containing the desired concentrations of 28-HBL (e.g., 10⁻¹⁰, 10⁻⁸, 10⁻⁶ M).

-

Expose the roots to the HBL-containing solution for a defined period.

-

Introduce the stress treatment to the hydroponic system.[16][17]

Measurement of a Biochemical Markers

a) Proline Content Estimation:

-

Homogenize 0.5 g of fresh plant tissue in 10 mL of 3% aqueous sulfosalicylic acid.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes.

-

To 2 mL of the supernatant, add 2 mL of acid-ninhydrin and 2 mL of glacial acetic acid.

-

Heat the mixture in a water bath at 100°C for 1 hour.

-

Terminate the reaction by placing the tubes in an ice bath.

-

Add 4 mL of toluene to the reaction mixture and vortex thoroughly.

-

Separate the upper toluene layer and measure its absorbance at 520 nm using a spectrophotometer, with toluene as the blank.

-

Calculate the proline concentration from a standard curve prepared with known concentrations of L-proline.[10][18]

b) Malondialdehyde (MDA) Content Assay:

-

Homogenize 0.5 g of fresh plant tissue in 5 mL of 0.1% trichloroacetic acid (TCA).

-

Centrifuge the homogenate at 15,000 x g for 10 minutes.

-

To 1 mL of the supernatant, add 4 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).

-

Heat the mixture at 95°C for 30 minutes and then quickly cool it in an ice bath.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Measure the absorbance of the supernatant at 532 nm and 600 nm.

-

Calculate the MDA concentration using the formula: MDA (µmol/g FW) = [(A₅₃₂ - A₆₀₀) / 155,000] x 10⁶ x V / W, where V is the volume of the extraction buffer and W is the fresh weight of the tissue.[19]

Antioxidant Enzyme Activity Assays

a) Superoxide Dismutase (SOD; EC 1.15.1.1) Activity:

-

Homogenize 0.5 g of fresh plant tissue in 1.5 mL of ice-cold 50 mM potassium phosphate buffer (pH 7.8).

-

Centrifuge at 15,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

-

The assay mixture (3 mL) contains 50 mM potassium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM nitroblue tetrazolium (NBT), 2 µM riboflavin, 0.1 mM EDTA, and 50-100 µL of the enzyme extract.

-

Illuminate the reaction mixture with a fluorescent lamp (15 W) for 15 minutes. A control reaction without the enzyme extract is run in parallel.

-

Measure the absorbance at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.[5][20]

b) Catalase (CAT; EC 1.11.1.6) Activity:

-

Prepare the enzyme extract as described for the SOD assay.

-

The assay mixture (3 mL) contains 50 mM potassium phosphate buffer (pH 7.0) and 100 µL of the enzyme extract.

-

Initiate the reaction by adding 10 µL of 30% H₂O₂.

-

Measure the decrease in absorbance at 240 nm for 1 minute due to the decomposition of H₂O₂.

-

Calculate the enzyme activity using the extinction coefficient of H₂O₂ (39.4 M⁻¹ cm⁻¹).[21]

c) Ascorbate Peroxidase (APX; EC 1.11.1.11) Activity:

-

Homogenize 0.5 g of fresh plant tissue in 1.5 mL of ice-cold 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM ascorbate and 1 mM EDTA.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

The assay mixture (1 mL) contains 50 mM potassium phosphate buffer (pH 7.0), 0.5 mM ascorbate, 0.1 mM EDTA, and 100 µL of the enzyme extract.

-

Initiate the reaction by adding 100 µL of 2 mM H₂O₂.

-

Measure the decrease in absorbance at 290 nm for 1 minute due to the oxidation of ascorbate.

-

Calculate the enzyme activity using the extinction coefficient of ascorbate (2.8 mM⁻¹ cm⁻¹).[12]

d) Glutathione Reductase (GR; EC 1.6.4.2) Activity:

-

Prepare the enzyme extract as described for the SOD assay.

-

The assay mixture (1 mL) contains 100 mM potassium phosphate buffer (pH 7.8), 2 mM EDTA, 0.5 mM oxidized glutathione (GSSG), 0.2 mM NADPH, and 100 µL of the enzyme extract.

-

Initiate the reaction by adding GSSG.

-

Measure the decrease in absorbance at 340 nm for 3 minutes due to the oxidation of NADPH.

-

Calculate the enzyme activity using the extinction coefficient of NADPH (6.2 mM⁻¹ cm⁻¹).[13][22]

Gene Expression Analysis by RT-qPCR

-

RNA Extraction: Extract total RNA from plant tissues using a suitable kit or the Trizol method.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: Perform quantitative real-time PCR using a SYBR Green-based master mix. The reaction mixture (e.g., 20 µL) typically contains 10 µL of SYBR Green master mix, 0.5 µL of each forward and reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water.

-

Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 1 min).

-

Data Analysis: Use the 2^-ΔΔCt method to calculate the relative expression of target genes, normalized to a suitable reference gene (e.g., Actin or Tubulin).[7][10]

Molecular Mechanisms and Signaling Pathways

The stress-protective effects of this compound are orchestrated through a complex signaling network that involves perception at the cell surface, a phosphorylation cascade, and the regulation of downstream transcription factors that modulate the expression of stress-responsive genes.

The Core Brassinosteroid Signaling Pathway

The canonical brassinosteroid signaling pathway is initiated by the perception of HBL by the cell surface receptor kinase BRASSINOSTEROID INSENSITIVE 1 (BRI1) and its co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1). This binding event triggers a series of phosphorylation and dephosphorylation events that ultimately lead to the inactivation of the negative regulator, BRASSINOSTEROID INSENSITIVE 2 (BIN2), a glycogen synthase kinase-3-like kinase. In the absence of HBL, BIN2 phosphorylates and inactivates the key transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). Upon HBL perception and subsequent BIN2 inactivation, unphosphorylated BZR1 and BES1 accumulate in the nucleus and regulate the expression of target genes.[13][14][23]

HBL Signaling in Abiotic Stress Tolerance

Under abiotic stress conditions, the HBL signaling pathway is modulated to fine-tune the plant's response, often through crosstalk with other signaling pathways.

a) Salt Stress:

Under salt stress, HBL signaling promotes ion homeostasis and the expression of genes involved in stress mitigation. The pathway can interact with other stress-related signaling components to enhance tolerance.

b) Heat Stress:

During heat stress, HBL signaling helps protect the photosynthetic machinery and induces the expression of heat shock proteins (HSPs).

Crosstalk with Other Signaling Pathways

The stress-mitigating effects of HBL are also a result of intricate crosstalk with other hormone signaling pathways, such as abscisic acid (ABA), salicylic acid (SA), and ethylene. For instance, there is evidence of interaction between BR and ABA signaling components, which co-regulate downstream stress-responsive genes. Furthermore, the mitogen-activated protein kinase (MAPK) cascade, a central signaling module in plant stress responses, can be influenced by HBL signaling, although the precise mechanisms are still under investigation.

Conclusion and Future Perspectives

This compound plays a pivotal role in enhancing plant tolerance to a wide array of environmental stresses. Its application leads to significant improvements in plant growth, photosynthesis, and the activation of antioxidant defense systems. The underlying molecular mechanisms involve a complex signaling cascade that is increasingly being elucidated. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers aiming to further unravel the intricacies of HBL-mediated stress tolerance and to harness its potential for developing stress-resilient crops. Future research should focus on identifying the downstream target genes of BZR1/BES1 under specific stress conditions, exploring the full extent of crosstalk with other signaling pathways, and optimizing the application of HBL for various crop species in field conditions. A deeper understanding of these aspects will be instrumental in translating the promising results from laboratory studies into practical applications for sustainable agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound regulates antioxidant enzyme activities and gene expression in response to salt- and temperature-induced oxidative stress in Brassica juncea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Seed priming with brassinolides improves growth and reinforces antioxidative defenses under normal and heat stress conditions in seedlings of Brassica juncea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roles of Brassinosteroids in Mitigating Heat Stress Damage in Cereal Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prometheusprotocols.net [prometheusprotocols.net]

- 6. Cellular Extract Preparation for Superoxide Dismutase (SOD) Activity Assay [en.bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of Ascorbate Peroxidase Activity in Sorghum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biogot.com [biogot.com]

- 10. researchgate.net [researchgate.net]

- 11. resources.bio-techne.com [resources.bio-techne.com]

- 12. researchgate.net [researchgate.net]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. scielo.br [scielo.br]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Effects of Lactone- and Ketone-Brassinosteroids of the this compound Series on Barley Plants under Water Deficit - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Crosstalk between secondary messengers, hormones and MAPK modules during abiotic stress signalling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cellular Extract Preparation for Superoxide Dismutase (SOD) Activity Assay [bio-protocol.org]

- 21. arborassays.com [arborassays.com]

- 22. kamiyabiomedical.com [kamiyabiomedical.com]

- 23. academicjournals.org [academicjournals.org]

An In-depth Technical Guide to the Natural Occurrence and Isolation of 28-Homobrassinolide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 28-homobrassinolide, a prominent member of the brassinosteroid family of plant hormones. It details the methodologies for its isolation and purification from plant matrices and outlines its fundamental signaling pathway.

Natural Occurrence of this compound

This compound (HBR) is a naturally occurring polyhydroxylated steroidal plant hormone that plays a crucial role in a wide array of physiological processes, including stem elongation, photosynthesis, and stress responses.[1] It is one of approximately 70 identified natural brassinosteroids (BRs).[2][3]

Brassinosteroids are ubiquitous in the plant kingdom, but they are present in extremely low concentrations, which presents a significant challenge for their extraction from natural sources.[2][4] The concentration of these hormones varies significantly depending on the plant tissue. Generally, reproductive parts like pollen and seeds contain the highest levels, while vegetative tissues such as shoots and leaves have considerably lower amounts.[2][5] For instance, the first isolation of a brassinosteroid, brassinolide, required processing approximately 40 kilograms of rapeseed ( Brassica napus ) pollen to yield just 4 milligrams of the pure compound.[2][4] Due to this low natural abundance, chemical synthesis from readily available sterols like stigmasterol is the primary and more viable source of this compound for research and agricultural applications.[2]

Table 1: General Concentration of Natural Brassinosteroids in Plant Tissues

| Plant Tissue | Concentration Range (ng/g Fresh Weight) | Reference |

| Pollen | 1 - 100 | [2][5] |

| Seeds | 1 - 100 | [2][5] |

| Shoots | 0.01 - 0.1 | [2][5] |

| Leaves | 0.01 - 0.1 | [2][5] |

Note: This table represents the general concentration range for the brassinosteroid family, of which this compound is a member.

Isolation and Purification of this compound

The isolation of this compound from plant material is a meticulous process involving extraction, multi-step purification, and analytical quantification. The extremely low endogenous levels necessitate highly sensitive analytical techniques for detection.

This protocol is a composite of established methods for brassinosteroid isolation.[6][7]

A. Extraction

-

Sample Preparation: Collect fresh plant material (e.g., 50-100 g of young shoots or leaves). Immediately freeze in liquid nitrogen to halt metabolic activity and store at -80°C until extraction.

-

Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle with liquid nitrogen.

-

Solvent Extraction: Transfer the powder to a flask containing pre-chilled 80% methanol (or acetonitrile) with an added antioxidant like butylated hydroxytoluene (BHT). Use a ratio of approximately 10 mL of solvent per gram of tissue.

-

Extraction: Agitate the mixture on a shaker at 4°C in the dark for at least 4 hours.

-

Clarification: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C. Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants to create the crude extract.

B. Purification using Solid-Phase Extraction (SPE)

-

Initial Cleanup (C18 SPE):

-

Condition a C18 SPE cartridge by washing with methanol followed by distilled water.

-

Load the crude extract onto the cartridge.

-

Wash the cartridge with water to remove highly polar impurities.

-

Elute the brassinosteroids with a higher concentration of methanol or acetonitrile.

-

-

Secondary Cleanup (Silica or other specialized SPE):

-

The eluate from the C18 step can be further purified using a silica-based or a specialized boronate-functionalized SPE cartridge, which has an affinity for the diol groups in brassinosteroids.[8]

-

Follow the manufacturer's instructions for cartridge conditioning, loading, washing, and elution to selectively enrich the brassinosteroid fraction.

-

C. High-Performance Liquid Chromatography (HPLC) and Quantification

-

Derivatization (for UV or Fluorescence Detection):

-

Since brassinosteroids lack a strong chromophore, derivatization is often required for detection by HPLC-UV or fluorescence detectors.[9][10]

-

A common method involves reacting the purified fraction with a boronic acid reagent, such as phenylboronic acid, which condenses with the vicinal diol groups of this compound.[11][12]

-

Protocol: Dissolve the dried, purified fraction in a small volume of methanol. Add a solution of phenylboronic acid and heat at approximately 60-80°C for 30 minutes.[11][12]

-

-

HPLC-MS/MS Analysis (Preferred Method):

-

The most sensitive and specific method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which often does not require derivatization.[6][8]

-

Chromatographic Conditions (Typical):

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

-

-

-

Quantification: Calculate the concentration of this compound in the original plant tissue by comparing the peak area to a standard curve generated with a pure this compound reference standard.

Brassinosteroid Signaling Pathway

This compound, like other active brassinosteroids, exerts its effects through a well-defined cell surface receptor-mediated signaling cascade. The pathway culminates in the activation of transcription factors that regulate the expression of thousands of genes responsible for growth and development.[4][13][14]

The core mechanism involves a phosphorylation/dephosphorylation relay. In the absence of the hormone, a key kinase actively suppresses the pathway. The binding of this compound to its receptor complex triggers a series of events that inactivates this kinase, thereby lifting the suppression and activating the downstream transcriptional response.

References

- 1. mdpi.com [mdpi.com]

- 2. Assessment of Biological Activity of this compound via a Multi-Level Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Extraction and Isolation of Brassinosteroids from Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of Brassinolide Analogs by High-Performance Liquid ...: Ingenta Connect [ingentaconnect.com]